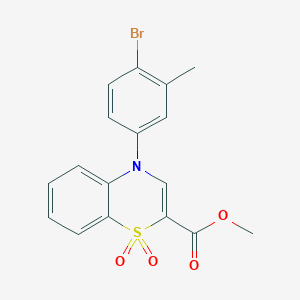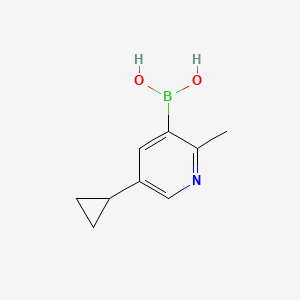
methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a compound that is mentioned in the context of compounds that inhibit KRas G12C . KRas G12C inhibitors are a class of drugs that irreversibly inhibit the activity of KRas G12C, a protein involved in cell signaling pathways that control cell growth and cell death .
Scientific Research Applications
Synthesis and Precursor Applications
A pivotal aspect of research on benzothiazine derivatives involves their synthesis and utility as precursors for developing novel compounds with potential therapeutic or material applications. Vidal, Madelmont, and Mounetou (2006) demonstrated a straightforward synthesis from saccharin sodium salt, highlighting its role as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (A. Vidal, J. Madelmont, E. Mounetou, 2006). This emphasizes the compound's significance in medicinal chemistry research focused on novel treatment avenues.
Catalytic Applications and Reaction Efficiency
The efficiency of novel reactions catalyzed by derivatives of benzothiazine underscores their utility in organic synthesis. Khazaei, Abbasi, and Moosavi‐Zare (2014) synthesized a novel N-bromo sulfonamide reagent, showcasing its role as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) through a pseudo five-component condensation reaction (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014). This highlights the compound's significance in developing new methodologies in synthetic chemistry.
Biological Activity and Drug Development
Research into the biological activity of benzothiazine derivatives has revealed their potential in drug discovery and development. Zia-ur-Rehman and colleagues (2009) synthesized a series of benzothiazine carbohydrazides demonstrating preliminary antibacterial and radical scavenging activities, suggesting their potential in developing new antimicrobial and antioxidant agents (M. Zia-ur-Rehman et al., 2009).
Material Science and Dye Applications
In the realm of material science, benzothiazine derivatives have been explored for their applicability in dye synthesis. Rajagopal and Seshadri (1990) utilized 3-amino-7-nitro-2H-1,2-benzothiazine 1,1-dioxide to prepare azo disperse dyes for polyester, evaluating their application properties and fastness, indicating the compound's utility in developing new materials and dyes (R. Rajagopal, S. Seshadri, 1990).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S/c1-11-9-12(7-8-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOAXADECGNWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)


![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)
![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)
![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)
![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609273.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)
![N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2609278.png)
